molecular formula C2H8BNO2 B13457249 [(1S)-1-aminoethyl]boronic acid

[(1S)-1-aminoethyl]boronic acid

Cat. No.: B13457249
M. Wt: 88.90 g/mol
InChI Key: MEJXSZPJYPOEIL-UWTATZPHSA-N
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Description

[(1S)-1-aminoethyl]boronic acid is a chiral aliphatic boronic acid characterized by a primary amine group adjacent to the boronic acid moiety (B(OH)₂) on a stereogenic carbon. This compound belongs to the broader class of organoboron compounds, which are widely recognized for their ability to form reversible covalent bonds with diols, amines, and other nucleophiles . Boronic acids are pivotal in medicinal chemistry due to their enzyme-inhibitory properties, particularly targeting serine proteases, β-lactamases, and proteasomes . The (1S)-configuration of the aminoethyl group confers stereoselectivity, which is critical for interactions with chiral biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C2H8BNO2

Molecular Weight

88.90 g/mol

IUPAC Name

[(1S)-1-aminoethyl]boronic acid

InChI

InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3/t2-/m1/s1

InChI Key

MEJXSZPJYPOEIL-UWTATZPHSA-N

Isomeric SMILES

B([C@@H](C)N)(O)O

Canonical SMILES

B(C(C)N)(O)O

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Substitution of Racemic α-Chloroboronate Esters

A prominent modern method involves the enantioselective substitution of racemic α-chloroboronate esters by nitrogen nucleophiles (e.g., carbamates) catalyzed by chiral copper complexes. This approach allows direct access to optically active α-aminoboronic acid derivatives with high enantiomeric excess (up to 98%) and good yields (78–93.5%).

  • Catalyst system : Copper(I) chloride combined with a chiral diamine ligand and a secondary phosphine ligand.
  • Reaction conditions : Room temperature (15–30 °C), reaction times of 24–48 hours.
  • Substrate scope : Compatible with various functional groups including aryl chlorides, olefins, ethers, and esters.
  • Mechanism : The copper catalyst mediates nucleophilic substitution on the α-chloroboronate ester, favoring formation of the (S)-enantiomer.

This method is advantageous for its operational simplicity and broad substrate tolerance, making it suitable for preparing [(1S)-1-aminoethyl]boronic acid derivatives.

Addition of Organolithium Reagents to Boronic Esters

Another classical route involves the addition of organolithium reagents such as (dichloromethyl)lithium to chiral boronic esters (e.g., pinanediol boronic esters). This reaction forms α-chloroalkylboronic esters with high diastereomeric purity, which can be further transformed into α-aminoboronic acids.

  • Chiral director : Pinanediol acts as a chiral auxiliary to induce stereoselectivity.
  • Reaction example : Addition of (dichloromethyl)lithium to pinanediol boronic ester followed by rearrangement and subsequent amination steps.

This multi-step approach provides access to enantioenriched α-aminoboronic acids but requires careful control of reaction conditions and purification.

Copper-Catalyzed Borylation of Imines

A method reported in patent literature involves the copper-catalyzed addition of diboron reagents to imines under mild conditions, producing chiral α-aminoboronic acid esters.

  • Catalyst : Cuprous chloride or other copper(I) salts with N-heterocyclic carbene ligands.
  • Base : Sodium tert-butoxide or similar alkali bases.
  • Reaction conditions : Room temperature, 24–48 hours.
  • Yields and optical purity : Yields range from 74% to 93.5%, with optical purities around 98%.
  • Advantages : Direct asymmetric synthesis with high stereoselectivity and simplified synthetic route compared to older methods.
  • Limitations : Catalyst preparation requires inert atmosphere (glove box), and substrate scope may be limited for certain aryl or alkyl imines.

Transesterification and Protection Strategies

Due to the instability of free boronic acids, they are often handled as boronic esters during synthesis. Transesterification with diols (e.g., pinacol) stabilizes the boronic acid moiety, facilitating purification and characterization.

  • Method : Boronic acid derivatives are converted into boronic esters by reaction with cyclic or acyclic diols.
  • Purification : Boronic esters are less polar and can be purified by distillation or chromatography.
  • Equilibrium control : Removal of water by azeotropic distillation or drying agents shifts equilibrium toward ester formation.

This approach is typically integrated into synthetic sequences to improve handling of intermediates.

Comparative Summary of Preparation Methods

Method Catalyst/System Reaction Conditions Yield (%) Enantiomeric Purity (%) Advantages Limitations
Copper-catalyzed substitution of α-chloroboronate esters CuCl + chiral diamine + secondary phosphine 15–30 °C, 24–48 h 78–93.5 ~98 High enantioselectivity, broad substrate scope Requires chiral ligands, longer reaction time
Organolithium addition to pinanediol boronic esters None (organolithium reagent) Low temperature, multi-step Moderate High diastereomeric purity Well-established, high stereocontrol Multi-step, sensitive reagents
Copper-catalyzed borylation of imines Cuprous chloride + NHC ligand + base Room temp, 24–48 h 74–88 ~98 Direct asymmetric synthesis, simplified route Catalyst handling requires glove box
Transesterification to boronic esters Diols (e.g., pinacol) Azeotropic distillation or drying agents N/A N/A Stabilizes boronic acid intermediates Equilibrium control required

Research Findings and Mechanistic Insights

  • The enantioselective copper-catalyzed substitution proceeds via formation of a chiral copper complex that activates the α-chloroboronate ester for nucleophilic attack by carbamates, favoring one enantiomer due to steric and electronic effects of the ligand environment.
  • Organolithium additions to chiral boronic esters rely on the steric hindrance of the chiral auxiliary to direct the addition to the less hindered face, resulting in high diastereoselectivity.
  • Copper-catalyzed borylation of imines involves oxidative addition of diboron reagents followed by migratory insertion into the imine, with the base facilitating catalyst turnover.
  • Transesterification equilibria are influenced by solvent polarity and removal of water, with cyclic diols like pinacol forming more stable boronic esters suitable for isolation and further transformations.

Mechanism of Action

The mechanism of action of [(1S)-1-aminoethyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological molecules, including proteins and enzymes . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Compounds

Structural and Functional Comparisons

Aliphatic Boronic Acids
  • Compound 2 (Aliphatic Boronic Acid): A study on penicillin-binding protein 1b (PBP1b) inhibitors revealed that aliphatic boronic acids, such as compound 2, exhibit moderate inhibitory activity.
  • Pyrrolidine Boronic Acids : These compounds, with a chiral pyrrolidine backbone, demonstrated enantiomer-specific binding to proteasomes. For instance, enantiomers 1 (R) and 2 (S) adopted similar docking poses despite opposite configurations, indicating flexibility in chiral recognition .
Aromatic Boronic Acids
  • Phenanthren-9-yl Boronic Acid (4) : Exhibited potent antiproliferative activity in triple-negative breast cancer (4T1 cells) with an IC₅₀ of 0.2251 µM. Its planar aromatic structure likely enhances membrane permeability and target binding .
  • 6-Hydroxynaphthalen-2-yl Boronic Acid (1) : Showed similar cytotoxicity (IC₅₀ = 0.1969 µM) but faced solubility challenges in aqueous media, a common limitation for hydrophobic aromatic boronic acids .

Chirality and Target Specificity

  • 1-Amido-2-Triazolylethaneboronic Acid : This chiral analog inhibits β-lactamases with Ki values comparable to phenylethane boronic acids but offers improved in vitro activity due to triazole ring-induced electronic effects .
  • Cis-Stilbene Boronic Acids : Compounds 13c and 13d (IC₅₀ = 0.48–2.1 µM) inhibit tubulin polymerization, highlighting the role of boronic acid as an electron-deficient "acceptor" in pharmacophores .

Key Research Findings and Trends

Anticancer Potential: Aromatic boronic acids with extended π-systems (e.g., phenanthren-9-yl) show sub-micromolar cytotoxicity, whereas aliphatic derivatives are less potent but more tunable for target-specific interactions .

Enzyme Inhibition: The (1S)-aminoethyl group may enhance binding to proteasomes or β-lactamases by mimicking natural peptide substrates, as seen in pyrrolidine boronic acids .

Differential Sensing: Boronic acids functionalized with fluorophores or dendrimers enable saccharide sensing in aqueous media, a property less explored in [(1S)-1-aminoethyl]boronic acid .

Q & A

Q. How can researchers experimentally determine the binding kinetics between [(1S)-1-aminoethyl]boronic acid and diol-containing biomolecules?

Methodological Answer: The stopped-flow technique is recommended for measuring binding kinetics. This method rapidly mixes boronic acid and diol solutions, enabling real-time monitoring of fluorescence changes as complexes form. For example, kon (association rate) values for boronic acid-diol pairs vary widely (0.2–287 M⁻¹s⁻¹), with D-fructose binding faster than D-glucose due to structural compatibility . Ensure sugar concentrations span the Kd to 10× Kd range to capture accurate kinetic profiles. Pre-equilibrium conditions should be validated via fluorescence quenching or NMR titration to confirm binding reversibility .

Q. What analytical challenges arise when characterizing [(1S)-1-aminoethyl]boronic acid using mass spectrometry (MS)?

Methodological Answer: Boronic acids often undergo dehydration or trimerize into boroxines during MS analysis, complicating detection. To mitigate this, derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form stable cyclic boronic esters prior to MALDI-MS. This prevents boroxine formation and improves signal clarity. For peptides or conjugates, use arginine-specific labeling techniques or protect the boronic acid with ortho-amino methyl groups to stabilize the structure during ionization .

Q. How does stereochemistry at the aminoethyl group influence [(1S)-1-aminoethyl]boronic acid’s binding selectivity?

Methodological Answer: The (1S)-configuration enhances stereoselective recognition of chiral diols, such as those in glycoproteins or saccharides. Employ circular dichroism (CD) spectroscopy or X-ray crystallography to compare binding modes with enantiomeric diols (e.g., D- vs. L-mannose). Computational docking studies (e.g., AutoDock Vina) can predict binding pocket interactions, while kinetic assays (e.g., surface plasmon resonance) quantify affinity differences between stereoisomers .

Advanced Research Questions

Q. How can conflicting binding affinity data for [(1S)-1-aminoethyl]boronic acid be resolved in glycoprotein studies?

Methodological Answer: Discrepancies often arise from non-specific secondary interactions (e.g., hydrophobic or electrostatic forces). To isolate boronic acid-diol binding, systematically vary buffer conditions:

  • Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress electrostatic interference.
  • Introduce competing ligands (e.g., sorbitol) to block non-specific diol binding sites.
  • Compare results across orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence anisotropy) to distinguish specific from non-specific interactions .

Q. What strategies optimize [(1S)-1-aminoethyl]boronic acid’s bioactivity in drug design?

Methodological Answer: Leverage its bioisosteric properties relative to carboxylic acids. The higher pKa (~8–10) of boronic acids enables unionized states at physiological pH, enhancing membrane permeability. For example, replace carboxyl groups in tubulin inhibitors (e.g., combretastatin analogs) with boronic acid moieties to improve binding entropy and cytotoxicity (IC50 values: 0.48–2.1 μM in cancer cell lines). Validate via comparative SAR studies using carboxylic acid derivatives as negative controls .

Q. How can computational tools aid in designing [(1S)-1-aminoethyl]boronic acid-based sensors?

Methodological Answer: Apply QSAR-driven clustering (e.g., k-means on Mordred descriptors) to screen boronic acid libraries for optimal sensor scaffolds. Prioritize compounds with high fluorescence quantum yields and modular binding pockets. For glucose sensing, design diboronic acid systems with preorganized clefts (e.g., PET sensors), where dual boronic acid groups cooperatively bind 1,2- and 4,6-hydroxyls, enhancing selectivity 100-fold over monosaccharides like fructose .

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